molecular formula C22H16N6O3 B8090989 3-nitro-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

3-nitro-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

货号: B8090989
分子量: 412.4 g/mol
InChI 键: WMICEFKIAMSLIC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-nitro-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide is a useful research compound. Its molecular formula is C22H16N6O3 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Nitro-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, also known by its CAS number 2446590-73-2, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to summarize the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H16N6O3, with a molecular weight of 412.41 g/mol. The compound features a complex structure that includes a nitro group, a pyridine ring, and a pyrimidine moiety, which are known to contribute to its biological activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, derivatives with similar structural frameworks have demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported between 3.12 and 12.5 μg/mL against Staphylococcus aureus and Escherichia coli , indicating strong antibacterial properties compared to established antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

CompoundMIC (μg/mL)Target Bacteria
Compound A3.12Staphylococcus aureus
Compound B10Escherichia coli
Ciprofloxacin2Both

Anticancer Activity

Research has also explored the anticancer potential of nitro-substituted benzamides. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies indicate that similar compounds can effectively target cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), leading to reduced viability in vitro .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been identified as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Interference with DNA Synthesis : The presence of nitro groups can lead to DNA damage in rapidly dividing cells, which is a common mechanism for anticancer agents.
  • Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors involved in cellular signaling pathways that regulate growth and apoptosis.

Case Studies

  • In Vitro Studies : A study published in MDPI evaluated the antibacterial efficacy of several pyrrole benzamide derivatives, revealing that compounds with structural similarities to our target compound exhibited potent antibacterial activity against resistant strains .
  • Cancer Cell Line Evaluation : In another investigation, a series of nitro-substituted benzamides were tested against various cancer cell lines, demonstrating significant cytotoxicity and potential for further development as anticancer agents .

科学研究应用

Anticancer Activity

3-nitro-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide has been investigated for its potential as an anticancer agent. Its structure is similar to that of known tyrosine kinase inhibitors such as imatinib and nilotinib, which are used to treat chronic myelogenous leukemia (CML) and other cancers associated with the Bcr-Abl fusion protein .

Case Study :
A study demonstrated that derivatives of this compound exhibited promising inhibitory activity against various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in tumor growth, suggesting that modifications to the compound could enhance its efficacy .

Kinase Inhibition

The compound is recognized for its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is a critical process in cell signaling and regulation. Inhibiting these enzymes can disrupt cancer cell proliferation.

Table: Comparison of Kinase Inhibitors

Compound NameTarget KinaseApplicationReference
ImatinibBcr-AblCML treatment
NilotinibBcr-AblImatinib-resistant CML
3-nitro-N-(...)VariousPotential anticancer agent

Synthesis Methodologies

The synthesis of this compound involves several steps, typically including:

  • Formation of Pyrimidine Derivatives : The initial step often involves the synthesis of pyrimidine derivatives from simpler precursors using condensation reactions.
  • Coupling Reactions : The compound can be synthesized via coupling reactions between the pyrimidine derivative and an appropriate amine or phenolic compound.
  • Nitration : The introduction of the nitro group is typically achieved through electrophilic aromatic substitution, where the aromatic ring is treated with a nitrating agent under controlled conditions to ensure selectivity.

属性

IUPAC Name

3-nitro-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O3/c29-21(15-3-1-5-19(13-15)28(30)31)25-17-6-8-18(9-7-17)26-22-24-12-10-20(27-22)16-4-2-11-23-14-16/h1-14H,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMICEFKIAMSLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。